5-Bromo-2-ethyl-3-nitropyridine
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Overview
Description
5-Bromo-2-ethyl-3-nitropyridine is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
It’s known that nitropyridines are often used in the synthesis of various biologically active compounds . Therefore, the specific targets can vary depending on the final compound synthesized using 5-Bromo-2-ethyl-3-nitropyridine.
Mode of Action
This compound likely interacts with its targets through the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound that it’s used to synthesize. As a building block in organic synthesis, it’s involved in the Suzuki–Miyaura cross-coupling reaction, which is a key step in the synthesis of many organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction it’s involved in requires specific conditions, such as the presence of a palladium catalyst and a base .
Biochemical Analysis
Biochemical Properties
It is known that nitropyridines can participate in various biochemical reactions
Cellular Effects
A related compound, 5-Bromo-2-nitropyridine, has been reported to cause methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure when absorbed through the skin and respiratory tract
Molecular Mechanism
Nitropyridines can participate in various chemical reactions, including Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-3-nitropyridine typically involves the bromination of 2-ethyl-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 5-Bromo-2-ethyl-3-aminopyridine.
Oxidation: 5-Bromo-2-carboxy-3-nitropyridine or 5-Bromo-2-formyl-3-nitropyridine.
Scientific Research Applications
5-Bromo-2-ethyl-3-nitropyridine is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and as a probe in biochemical studies.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
5-Bromo-2-nitropyridine: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and binding properties.
2-Ethyl-3-nitropyridine: Lacks the bromine atom, which may affect its ability to participate in substitution reactions.
5-Bromo-2-ethylpyridine: Lacks the nitro group, which significantly changes its electronic properties and reactivity.
Uniqueness: 5-Bromo-2-ethyl-3-nitropyridine is unique due to the combination of the bromine, ethyl, and nitro groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
5-bromo-2-ethyl-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMZSVDTYPUKEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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